![molecular formula C24H19N3O2S2 B3080981 3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione CAS No. 1094062-68-6](/img/structure/B3080981.png)
3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds related to 3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione have been synthesized and studied for their biological activities. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione were evaluated for their effect on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activities in diabetic mice (Kim et al., 2004).
Synthesis and Photoluminescent Properties
- Novel compounds with structures similar to 3-[(4-Aminophenyl)thio]-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione have been synthesized for their potential use in photoluminescent properties. For instance, a novel dinuclear Eu3+ complex was studied for its enhanced emission properties (Zhen-jun, 2011).
Synthesis and Antimicrobial Evaluation
- Several derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their antimicrobial activities. This includes the synthesis of benzotriazolylsuccinimides and their potential antibacterial and antifungal properties (Jat et al., 2006).
Antioxidant Evaluation
- Research has been conducted on pyrazolopyridine derivatives, which are structurally similar to the compound , for their antioxidant properties. Some of these compounds have shown the ability to protect DNA from damage induced by certain agents (Gouda, 2012).
Crystal Structure Analysis
- The crystal structure of novel pyrrolidine-2,5-dione derivatives has been analyzed to understand their molecular configuration better, aiding in the development of new compounds with targeted properties (Lv et al., 2013).
Sensor Applications
- Derivatives of pyrrolidine-2,5-dione have been studied for their potential use in sensor applications. For example, a U-shaped molecule synthesized from similar compounds has been investigated for its capacity to bind metal cations, indicating potential use as an ionophore in sensors (Cordaro et al., 2011).
Propriétés
IUPAC Name |
3-(4-aminophenyl)sulfanyl-1-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S2/c1-14-2-11-20-19(12-14)26-23(31-20)15-3-7-17(8-4-15)27-22(28)13-21(24(27)29)30-18-9-5-16(25)6-10-18/h2-12,21H,13,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDLMIRUNBRTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)SC5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B3080928.png)

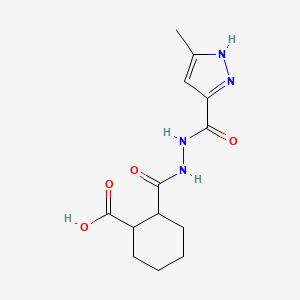
![4-[(4-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080947.png)
![4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3080951.png)
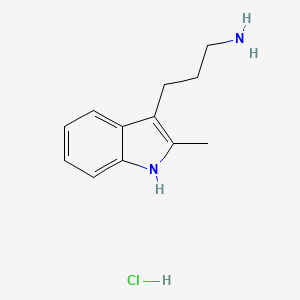
![3-Iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3080954.png)
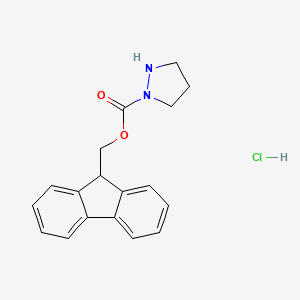

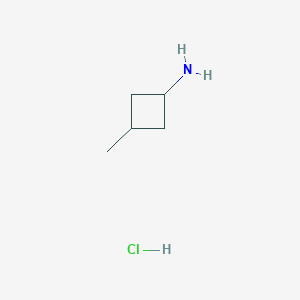
![N,N-Diethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B3080980.png)
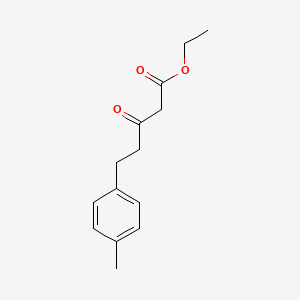
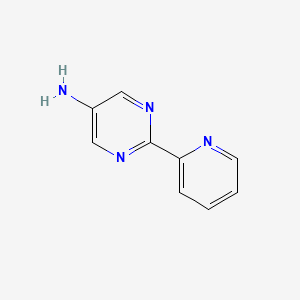
![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)